molecular formula C6H11NOS B7797941 (S)-4-Isopropyloxazolidine-2-thione CAS No. 84272-19-5

(S)-4-Isopropyloxazolidine-2-thione

Cat. No.: B7797941
CAS No.: 84272-19-5
M. Wt: 145.23 g/mol
InChI Key: CIRDXQWBLPPFPN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Isopropyloxazolidine-2-thione is a useful research compound. Its molecular formula is C6H11NOS and its molecular weight is 145.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • (S)-4-Isopropyloxazolidine-2-thione serves as a chiral auxiliary in stereoselective propionate and acetate aldol reactions, aiding in the enantioselective synthesis of compounds like (R)-baclofen (Khatik, Nair, Kumar, & Khurana, 2011).

  • It is involved in the reactions of isothiocyanates with 2-amino sugars, leading to products with potential pharmaceutical applications (Scott, 1970).

  • In the field of spectroscopy, studies on the electronic structure and spectra of tautomeric rhodanines, which include compounds like this compound, have been conducted, providing insights into their chemical behavior (Hilal, Ead, & Osman, 1978).

  • This compound has shown fungicidal activity, with derivatives exhibiting strong antifungal activities against various pathogens, indicating its potential in agricultural applications (Chen et al., 2015).

  • Its derivatives have been used in the synthesis of imidazole-2-thiones, which are relevant in studies of naturally occurring compounds like ergothioneine (Scott & Henderson, 1968).

  • The compound is utilized in the synthesis of α-pyrone and α-pyridone derivatives, which are significant in medicinal chemistry (Nagao et al., 1992).

  • Its derivatives are studied for their potential in inhibiting corrosion, demonstrating applications in material science and engineering (Musa et al., 2010).

  • Research in bioinorganic chemistry has examined thiazolidine-2-thiones derivatives for their interactions with metals, contributing to the understanding of metal-ligand interactions (Sultana et al., 2010).

  • In the pharmaceutical industry, its derivatives have been synthesized as potential anti-inflammatory drugs, showing antioxidant properties (Vasincu et al., 2014).

  • Studies have also shown its relevance in nuclear receptor research, particularly in understanding the regulation of insulin sensitivity and glucose homeostasis (Lehmann et al., 1995).

Properties

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRDXQWBLPPFPN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004580
Record name 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84272-19-5
Record name 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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